molecular formula C10H12BrNO2 B13558713 Methyl 3-[(4-bromophenyl)amino]propanoate

Methyl 3-[(4-bromophenyl)amino]propanoate

Cat. No.: B13558713
M. Wt: 258.11 g/mol
InChI Key: BGHVIEGAPNCZOB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-bromophenyl)amino]propanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propanoic acid, where the amino group is substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-bromophenyl)amino]propanoate typically involves the reaction of methyl 3-aminopropanoate with 4-bromobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-bromophenyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-[(4-bromophenyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-bromophenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-chlorophenyl)amino]propanoate
  • Ethyl 3-[(4-bromophenyl)amino]propanoate
  • Methyl 3-[(4-fluorophenyl)amino]propanoate

Uniqueness

Methyl 3-[(4-bromophenyl)amino]propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom may enhance the compound’s biological properties, such as antimicrobial or anticancer activity, compared to its analogs with different substituents.

Biological Activity

Methyl 3-[(4-bromophenyl)amino]propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄BrN₃O₂
  • Molecular Weight : Approximately 258.11 g/mol
  • Functional Groups : The compound features a brominated phenyl group attached to an amino propanoate structure, enhancing its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties . Research suggests that certain derivatives of this compound exhibit inhibitory effects against bacterial growth, although further studies are necessary to elucidate the specific mechanisms involved in its antimicrobial action.

Enzyme Inhibition

One of the significant pharmacological implications of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This inhibition may alter the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies. Understanding this interaction is crucial for assessing safety profiles and therapeutic efficacy when used in combination therapies.

Synthesis Methods

This compound can be synthesized through various organic reactions. A typical synthetic route involves:

  • Starting Materials : Appropriate brominated anilines and propanoic acid derivatives.
  • Reaction Conditions : The reactions often require specific catalysts or conditions to achieve optimal yields.
  • Yield : Yields can vary based on the method employed but are generally reported to be satisfactory for further applications .

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of several compounds, this compound was tested against common bacterial strains. The results indicated a moderate inhibitory effect, warranting further investigation into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionReference
This compoundModerateCYP1A2 Inhibitor
Methyl 3-amino-3-(4-chlorophenyl)propanoateHighUnknown
Methyl 3-amino-3-(4-fluorophenyl)propanoateLowUnknown

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 3-(4-bromoanilino)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3

InChI Key

BGHVIEGAPNCZOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1=CC=C(C=C1)Br

Origin of Product

United States

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